molecular formula C16H11Cl2FN4O2 B7637595 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide

2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No. B7637595
M. Wt: 381.2 g/mol
InChI Key: DZRWRSGOXMSFIA-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide, also known as CF3, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide is not fully understood; however, it is believed to modulate several signaling pathways involved in cell growth, inflammation, and immunity. 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins, and histone deacetylases (HDACs), which regulate gene expression. 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects, including reducing cell viability, inducing apoptosis, and inhibiting cell migration and invasion. 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Moreover, 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has been shown to modulate the expression of several genes involved in cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has also been shown to have low toxicity, making it a suitable candidate for further research. However, one of the limitations of 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide is its relatively low potency compared to other compounds with similar therapeutic applications. Moreover, further studies are needed to assess the pharmacokinetics and pharmacodynamics of 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide in vivo.

Future Directions

Several future directions can be explored for 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide research, including optimizing its synthesis method to improve its potency and selectivity. Moreover, further studies are needed to elucidate the mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide and its potential interactions with other signaling pathways. Additionally, the in vivo efficacy and safety of 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide need to be evaluated to assess its potential as a therapeutic agent. Finally, the development of 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of novel drugs for the treatment of various diseases.

Synthesis Methods

2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide can be synthesized through a multistep process involving the reaction of 2-chloro-4-fluorophenol with 2-amino-5-chlorobenzonitrile, followed by acetylation with acetic anhydride and subsequent reaction with 1,2,4-triazole-1-carboxamidine hydrochloride.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has been shown to have potential therapeutic applications in several areas, including cancer, inflammation, and infectious diseases. In cancer research, 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Moreover, 2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has demonstrated antimicrobial activity against several pathogens, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4O2/c17-10-1-3-14(23-9-20-8-21-23)13(5-10)22-16(24)7-25-15-4-2-11(19)6-12(15)18/h1-6,8-9H,7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWRSGOXMSFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide

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